5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 2,4-dimethylphenoxy methyl substituent at the 5-position and an ethyl group at the 4-position of the triazole ring. This compound is commercially available with a purity exceeding 95%, indicating its relevance in synthetic and pharmacological research .
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOEPKVEULQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group is introduced via a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 2,4-dimethylphenol in the presence of a suitable base such as potassium carbonate.
Ethylation: The final step involves the ethylation of the triazole ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound exhibits reactivity primarily through its thiol (-SH) and phenoxy (-OCH2-) functional groups, alongside the ethyl-substituted triazole core . Key reaction types include:
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Oxidation : The thiol group undergoes oxidation to form disulfides or sulfonic acids. This reaction is common in thiols and can be triggered by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or alkaline conditions.
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Reduction : Reduction of the thiol group to sulfides (R-SH → R-SH₂) is possible using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution : The phenoxy group may participate in nucleophilic substitution reactions. For example, the ethyl group on the triazole ring could undergo alkylation under specific conditions.
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Ring Closure : Similar triazole-thiol derivatives undergo cyclization reactions via alkaline-mediated ring closure of thiosemicarbazides, though direct evidence for this compound is limited .
Common Reagents and Reaction Conditions
Mechanism of Action
The triazole ring’s electron-deficient nature allows interactions with nucleophiles, while the thiol group participates in redox reactions. The phenoxy group’s electron-donating methyl substituents may stabilize intermediates during substitution. For example, in substitution reactions, the thiol group acts as a leaving group or participates in nucleophilic attack, depending on the reagent and conditions .
Comparison with Analogous Compounds
Scientific Research Applications
Antifungal Activity
The compound exhibits significant antifungal properties. Research indicates that derivatives of 1,2,4-triazoles demonstrate enhanced antifungal activity compared to traditional agents. For instance, studies have shown that compounds with the triazole moiety can inhibit fungal strains such as Aspergillus flavus and Candida albicans, with some derivatives outperforming established antifungals like fluconazole .
Antibacterial Activity
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has also been evaluated for antibacterial properties. Its derivatives have been reported to possess considerable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some synthesized triazole hybrids exhibit minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Other Pharmacological Activities
The compound may also possess neuroprotective and antioxidant properties. The triazole framework is recognized for its potential in developing drugs targeting neurological disorders and oxidative stress-related conditions .
Fungicides
Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide. The compound's efficacy against plant pathogens could lead to its use in crop protection strategies to combat diseases caused by fungi .
Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to environmental stressors .
Case Study 1: Antifungal Efficacy
A study demonstrated that a series of triazole derivatives exhibited superior antifungal activity against Gibberella zeae compared to traditional fungicides. The incorporation of the thiol group was crucial for enhancing bioactivity .
Case Study 2: Antibacterial Potency
Another research effort highlighted the effectiveness of triazole-based compounds against MRSA strains, showing that modifications in the side chains significantly influenced antibacterial potency. The study concluded that specific structural features could be optimized for improved efficacy .
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt cell membrane integrity in microorganisms, leading to their death. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Corrosion Inhibition
Triazole-thiols are widely studied as corrosion inhibitors:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol () showed high inhibition efficiency (73–93%) for aluminium alloys in HCl, attributed to the pyridyl group’s electron-donating properties enhancing adsorption .
- 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () exhibited lower efficiency (68–89%), suggesting electron-withdrawing chloro groups reduce metal surface interaction .
Comparison with Target Compound: The 2,4-dimethylphenoxy group in the target compound combines electron-donating methyl groups with moderate steric bulk, which may balance adsorption strength and solubility. This could position it between pyridyl and chlorophenoxy derivatives in corrosion inhibition performance.
Tabulated Comparison of Key Compounds
Biological Activity
5-[(2,4-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 792944-30-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C₁₃H₁₇N₃OS
- Molecular Weight : 263.36 g/mol
- CAS Number : 792944-30-0
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The biological activity of this compound can be compared with other triazole derivatives in terms of their Minimum Inhibitory Concentration (MIC) against various pathogens.
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Clinafloxacin-triazole hybrid | 0.25–2 | MRSA |
| Ciprofloxacin-triazole hybrid | 0.046–3.11 | Various Gram-positive bacteria |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is not yet available in the literature.
Anticancer Activity
The mercapto-substituted triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of breast and colon cancer cells.
Case Studies
- Colon Carcinoma (HCT-116) :
- Breast Cancer (T47D) :
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural components. Research suggests that:
- The presence of electron-donating groups enhances antimicrobial efficacy.
- Alkyl chain length at specific positions can significantly influence activity; longer chains may reduce potency.
This relationship underscores the importance of molecular modifications in optimizing the pharmacological profile of triazole derivatives.
Q & A
Basic: What are the established synthetic routes for 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?
Answer:
The compound can be synthesized via alkylation of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions, followed by salt formation using sodium/potassium hydroxides or metal sulfates (e.g., Fe²⁺, Cu²⁺). Structural confirmation requires elemental analysis, IR spectrophotometry (to identify thiol and carboxylic acid groups), and thin-layer chromatography (TLC) to verify purity .
Basic: How is the structural identity of this compound confirmed in experimental settings?
Answer:
Key methods include:
- Elemental analysis : To validate the empirical formula.
- IR spectroscopy : Peaks at 2550–2600 cm⁻¹ confirm the -SH group, while 1700–1750 cm⁻¹ indicates carboxylic acid derivatives.
- Chromatography : TLC or HPLC to ensure compound homogeneity .
Advanced: How can researchers design experiments to evaluate its pharmacological activity, given structural analogs show antimicrobial potential?
Answer:
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC/MBC/MFC determination).
- Structure-activity relationship (SAR) : Modify the 2,4-dimethylphenoxy or ethyl groups to assess impact on bioactivity. Prior studies on methoxyphenyl-substituted triazoles demonstrated enhanced antifungal activity with electron-withdrawing substituents .
Advanced: What strategies optimize alkylation reactions to generate derivatives with improved reactivity?
Answer:
- Reagent selection : Use α-haloketones (e.g., phenacyl bromides) in polar aprotic solvents (DMF/DMSO) at 60–80°C to enhance nucleophilic thiol reactivity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation. Evidence from similar triazole-3-thiols shows 65–85% yields under these conditions .
Advanced: How can computational methods like DFT predict physicochemical or pharmacological properties?
Answer:
- DFT calculations : Model molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites for reactivity predictions.
- Docking studies : Simulate interactions with microbial enzymes (e.g., cytochrome P450, lanosterol demethylase) to prioritize derivatives for synthesis. Studies on 4-ethyl-5-(2-hydroxyphenyl) analogs demonstrated strong correlation between theoretical and experimental bioactivity .
Basic: What storage conditions ensure compound stability during research?
Answer:
Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable. Degradation risks include oxidation of the thiol group, necessitating inert atmospheres (N₂/Ar) for sensitive applications .
Advanced: How can toxicity profiles be systematically evaluated during preclinical studies?
Answer:
- In vitro cytotoxicity : Use mammalian cell lines (e.g., HEK-293, HepG2) with MTT assays to determine IC₅₀ values.
- In silico toxicity prediction : Tools like ProTox-II or ADMETlab assess hepatotoxicity, mutagenicity, and endocrine disruption. Prior SAR studies indicate that ethyl and methyl substituents reduce toxicity compared to bulkier groups .
Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection to separate and identify byproducts (e.g., oxidized thiols or unreacted intermediates).
- Validation : Follow ICH guidelines for precision, accuracy, and LOD/LOQ. Evidence from related triazoles highlights impurities <0.1% require MS/MS fragmentation for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
